(R)-Ethyl 3-hydroxypentanoate
Overview
Description
®-Ethyl 3-hydroxypentanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt) attached to a pentanoic acid backbone. This compound is optically active and exists in the R-configuration, making it a chiral molecule. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Ethyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the reduction of ethyl 3-oxopentanoate using a chiral reducing agent to obtain the desired ®-enantiomer. This method requires careful control of reaction conditions to ensure high enantioselectivity .
Industrial Production Methods
In industrial settings, ®-Ethyl 3-hydroxypentanoate can be produced through biocatalytic processes using genetically engineered microorganisms. These microorganisms are capable of converting renewable feedstocks, such as glucose or ethanol, into the desired product through fermentation. This method is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Ethyl 3-oxopentanoate or ethyl 3-carboxypentanoate.
Reduction: Ethyl 3-hydroxypentanol.
Substitution: Ethyl 3-chloropentanoate or ethyl 3-aminopentanoate.
Scientific Research Applications
®-Ethyl 3-hydroxypentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Ethyl 3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and dehydrogenases, leading to the formation of various metabolites. These metabolites can participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 3-hydroxypentanoate: The enantiomer of ®-Ethyl 3-hydroxypentanoate, differing in its optical configuration.
Ethyl 3-hydroxybutanoate: A similar hydroxy ester with a shorter carbon chain.
Ethyl 3-hydroxyhexanoate: A similar hydroxy ester with a longer carbon chain.
Uniqueness
®-Ethyl 3-hydroxypentanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its R-configuration makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its intermediate chain length provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
IUPAC Name |
ethyl (3R)-3-hydroxypentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESYELHMPYCIAQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445945 | |
Record name | (R)-Ethyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73143-60-9 | |
Record name | (R)-Ethyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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